Z-Ala-ala-leu-pna

Description

Significance as a Synthetic Chromogenic Substrate in Protease Research

The primary significance of Z-Ala-Ala-Leu-pNA lies in its function as a synthetic chromogenic substrate, which is a compound that releases a colored product upon enzymatic action. chemimpex.com This property is fundamental to its use in protease activity assays. chemimpex.com The mechanism involves the enzymatic hydrolysis of the amide bond between the C-terminal leucine (B10760876) residue of the peptide and the p-nitroaniline (pNA) group. chemimpex.com

When this bond is cleaved by a specific protease, the p-nitroaniline molecule is released. chemimpex.com While the intact substrate is colorless, the liberated pNA has a distinct yellow color, with a maximum absorption peak around 405 nm. sigmaaldrich.comnih.gov By measuring the rate of increase in absorbance at this wavelength using a spectrophotometer, researchers can precisely and continuously quantify the rate of the enzymatic reaction. sigmaaldrich.com

This compound is particularly effective as a substrate for certain serine proteases. biosynth.com It is widely used to assay enzymes like subtilisin and various serine proteases isolated from Bacillus species, such as Bacillus intermedius and Bacillus amyloliquefaciens. peptide.co.jpnih.govlktlabs.com Its utility extends to:

Enzyme Kinetics: Determining key kinetic parameters like the Michaelis constant (Km) and catalytic rate (kcat), which provide insights into enzyme efficiency and substrate affinity. nih.gov

Biochemical Analysis: Studying the biophysical and proteolytic properties of enzymes. biosynth.com

Drug Development: Screening for and characterizing potential enzyme inhibitors, a crucial step in pharmaceutical research. chemimpex.com

Diagnostic Applications: Developing diagnostic tests to detect disorders related to abnormal enzyme activity. chemimpex.comchemimpex.com

Research Findings: Kinetic Parameters for this compound Hydrolysis

| Enzyme Source | Kinetic Parameter (Km) | Kinetic Parameter (kcat) | Reference |

|---|---|---|---|

| Thiol-dependent serine proteinase (Bacillus intermedius) | 1.25 mM | 0.15 s⁻¹ | nih.gov |

| Subtilisin-like protease (Bacillus pumilus - early stage) | 1.85 mM | Not Specified | medwinpublishers.com |

| Subtilisin-like protease (Bacillus pumilus - late stage) | 0.86 mM | Not Specified | medwinpublishers.com |

Historical Context and Evolution of Peptide p-Nitroanilide Substrates in Enzymology

The development of synthetic substrates revolutionized the field of enzymology by providing simple, quantitative, and reproducible methods for measuring enzyme activity. Before their advent, assays often relied on more complex methods, such as measuring changes in viscosity or the appearance of new N-terminal amino acids. The introduction of p-nitroanilide (pNA)-linked peptides provided a significant technological leap. illinois.edu

The core principle behind pNA substrates is the liberation of the chromogenic p-nitroaniline group, which allows for direct and continuous spectrophotometric monitoring of protease activity. illinois.edu This innovation simplified the process of studying enzyme kinetics and inhibition.

Over time, a wide variety of peptide p-nitroanilide substrates were synthesized, each designed with a specific amino acid sequence to confer selectivity for different proteases. This evolution allowed researchers to target and assay a vast range of enzymes with high specificity. For example:

Suc-Ala-Ala-Pro-Phe-pNA is a well-known substrate for chymotrypsin (B1334515). nih.gov

Tosyl-Gly-Pro-Arg-pNA is used to assay trypsin. nih.gov

N-Cbz-Gly-Gly-Leu-pNA serves as another good substrate for subtilisins. nih.gov

The development of these specific substrates paralleled advances in other detection methods, such as fluorogenic substrates that utilize fluorescent leaving groups like 7-amino-4-methylcoumarin (B1665955) (AMC). medchemexpress.com While fluorogenic substrates often offer higher sensitivity, chromogenic pNA substrates remain widely used due to their convenience, cost-effectiveness, and ease of detection with standard laboratory equipment. Within this historical and technological landscape, this compound stands as a classic and effective tool, specifically tailored for the study of subtilisin-like serine proteases. nih.gov

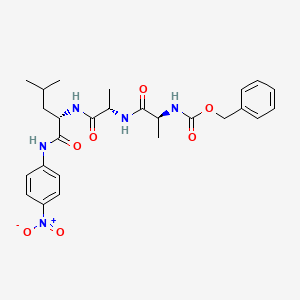

Structure

2D Structure

Properties

IUPAC Name |

benzyl N-[1-[[1-[[4-methyl-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O7/c1-16(2)14-22(25(34)29-20-10-12-21(13-11-20)31(36)37)30-24(33)17(3)27-23(32)18(4)28-26(35)38-15-19-8-6-5-7-9-19/h5-13,16-18,22H,14-15H2,1-4H3,(H,27,32)(H,28,35)(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSQXEZZCBIDKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(C)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20657570 | |

| Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

527.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61043-33-2 | |

| Record name | N-[(Benzyloxy)carbonyl]alanylalanyl-N-(4-nitrophenyl)leucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20657570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Design and Functional Implications for Enzymatic Interaction

Molecular Architecture of Z-Ala-Ala-Leu-pNA as a Peptidomimetic Substrate

This compound is a synthetic oligopeptide derivative designed to be recognized and cleaved by specific proteolytic enzymes. chemimpex.com Its structure can be deconstructed into three key functional components: an N-terminal protecting group, a specific peptide sequence, and a C-terminal chromogenic reporter group. This combination of features makes it an effective peptidomimetic substrate—a molecule that mimics the structure of a natural peptide substrate to interact with an enzyme. chemimpex.comresearchgate.net

The molecular formula for this compound is C₂₆H₃₃N₅O₇, with a molecular weight of approximately 527.58 g/mol . elabscience.comscbt.com

N-Terminal Protecting Group (Z-group): The "Z" in the compound's name represents a benzyloxycarbonyl group. This group is attached to the N-terminus of the peptide sequence. Its primary role is to prevent unwanted side reactions at the N-terminal amino group, ensuring that the enzymatic cleavage occurs specifically at the designated scissile bond within the peptide sequence.

Peptide Sequence (Ala-Ala-Leu): The core of the molecule is the tripeptide sequence L-Alanyl-L-Alanyl-L-Leucine. This sequence is specifically designed to fit into the active site of certain proteases. researchgate.net Proteases exhibit substrate specificity, meaning they preferentially cleave peptide bonds adjacent to particular amino acid residues. The Ala-Ala-Leu sequence is recognized by various proteases, including subtilisin and other serine proteases, which makes this compound a useful substrate for studying these enzymes. peptanova.depeptide.co.jp The hydrophobic nature of the leucine (B10760876) residue at the P1 position (the amino acid residue just before the cleavage site) is a key recognition element for many proteases. researchgate.net

C-Terminal Reporter Group (p-Nitroanilide): The C-terminus of the leucine residue is linked via an amide bond to a p-nitroanilide (pNA) moiety. This group is essential for the function of the molecule as a chromogenic substrate. chemimpex.com In the intact substrate molecule, the pNA group is colorless.

| Component | Chemical Name | Function |

|---|---|---|

| Z-group | Benzyloxycarbonyl | N-terminal protection, prevents non-specific degradation. |

| Ala-Ala-Leu | L-Alanyl-L-Alanyl-L-Leucine | Peptide recognition sequence, provides specificity for target proteases. |

| pNA | p-Nitroanilide | Chromogenic reporter group, enables spectrophotometric detection upon cleavage. |

Mechanistic Role of the p-Nitroanilide Moiety in Spectrophotometric Enzyme Assays

The utility of this compound in biochemical research is primarily due to the mechanistic role of the p-nitroanilide group in enzyme assays. sigmaaldrich.com This moiety allows for a simple and continuous colorimetric assay to determine protease activity. sigmaaldrich.comnih.gov The principle of the assay is based on the enzymatic hydrolysis of the amide bond linking the leucine residue to the p-nitroaniline molecule.

When a compatible protease, such as subtilisin, binds to the this compound substrate, it catalyzes the cleavage of this specific amide bond. nih.gov The reaction yields two products: the Z-Ala-Ala-Leu peptide fragment and free p-nitroaniline (4-nitroaniline). sigmaaldrich.com

Enzymatic Reaction: this compound (colorless) + H₂O ---(Protease)---> Z-Ala-Ala-Leu + p-Nitroaniline (yellow)

While the intact substrate and the peptide fragment are colorless, the liberated p-nitroaniline product has a distinct yellow color in solution. sigmaaldrich.com This chromogenic property is the cornerstone of the assay. sigmaaldrich.comnih.gov The intensity of the yellow color is directly proportional to the concentration of the released p-nitroaniline.

This change in color can be quantitatively measured over time using a spectrophotometer. nih.gov The p-nitroaniline molecule exhibits a strong absorbance of light at a specific wavelength, typically between 405 and 410 nm. sigmaaldrich.comnih.gov By monitoring the increase in absorbance at this wavelength, researchers can determine the rate of the enzymatic reaction. The rate of p-nitroaniline formation is equivalent to the velocity of the enzyme, allowing for the calculation of key kinetic parameters such as Kₘ and k꜀ₐₜ. researchgate.netnih.gov This method provides a real-time measurement of enzyme activity without the need to separate products from the reaction mixture. nih.govresearchgate.net

| Property | Value | Significance |

|---|---|---|

| Maximum Absorbance (λmax) | ~410 nm | The optimal wavelength for measuring the concentration of the product. sigmaaldrich.com |

| Molar Extinction Coefficient (ε) | 8,800 M⁻¹cm⁻¹ at 410 nm | A constant that relates absorbance to concentration via the Beer-Lambert law, allowing for precise quantification of the released product. nih.gov |

| Appearance | Yellow | Provides a visual confirmation of enzymatic activity. |

Methodological Frameworks for Z Ala Ala Leu Pna Utilization in Protease Activity Studies

Development and Standardization of Spectrophotometric Assay Protocols

The cornerstone of using Z-Ala-Ala-Leu-pNA is the spectrophotometric assay, which quantifies protease activity by measuring the release of p-nitroaniline (pNA). Upon enzymatic hydrolysis of the amide bond between the leucine (B10760876) residue and the pNA moiety, the liberated pNA produces a yellow color that can be detected by monitoring the increase in absorbance at a specific wavelength, typically around 405-410 nm. nih.govusda.govtrjfas.org

A typical assay protocol involves the following steps:

Reagent Preparation: A stock solution of this compound is prepared, often dissolved in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before being diluted in the appropriate assay buffer. usda.govcuni.cz The final concentration of the organic solvent in the reaction mixture should be minimized as it can affect enzyme activity. usda.gov

Reaction Mixture: The assay is conducted in a suitable buffer system at a specific pH and temperature. The reaction mixture typically contains the buffer, the this compound substrate, and the enzyme solution. usda.gov

Initiation and Monitoring: The reaction is initiated by the addition of the enzyme to the pre-warmed substrate solution. The change in absorbance at 410 nm is then monitored over time using a spectrophotometer. usda.govtandfonline.com

Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. This rate is directly proportional to the enzyme activity. One unit of enzyme activity is often defined as the amount of enzyme that hydrolyzes 1 µmol of the substrate per minute under the specified conditions. usda.gov

Standardization of the protocol is critical for obtaining reproducible results. This includes using a consistent source and purity of the substrate, precise control of reaction conditions, and proper calibration of the spectrophotometer.

Integration of this compound Assays with Automated High-Throughput Screening Platforms

The chromogenic nature of the this compound assay makes it highly amenable to adaptation for high-throughput screening (HTS) platforms. This is particularly valuable in drug discovery for identifying potential protease inhibitors. chemimpex.com

The integration process typically involves:

Miniaturization: The assay is scaled down to be performed in microplates (e.g., 96- or 384-well plates), reducing reagent consumption and allowing for the simultaneous testing of a large number of compounds.

Automation: Liquid handling robots are used to dispense the substrate, enzyme, and test compounds into the microplates, ensuring precision and high throughput.

Automated Reading: A microplate reader is used to automatically measure the absorbance in each well at specific time points.

Data Management: Sophisticated software is used to manage the large datasets generated, perform calculations of enzyme inhibition, and identify "hits" (compounds that significantly reduce protease activity).

A study on technical enzyme preparations utilized an automated approach to evaluate various peptidase activities, including those for subtilisin-like proteases using substrates like this compound. d-nb.info This demonstrates the feasibility and efficiency of integrating such assays into automated systems for large-scale screening.

Quantitative Determination of Enzyme Activity and Kinetic Parameters (e.g., Km, kcat) Using this compound

This compound is an excellent substrate for determining the kinetic parameters of a protease, namely the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These parameters provide valuable insights into the enzyme's affinity for the substrate and its catalytic efficiency. tandfonline.com

The determination of these parameters involves:

Varying Substrate Concentrations: The initial reaction rates are measured at a range of this compound concentrations while keeping the enzyme concentration constant. usda.gov

Michaelis-Menten Plot: The initial rates (V) are plotted against the corresponding substrate concentrations ([S]).

Lineweaver-Burk Plot: For a more accurate determination of K_m and the maximum velocity (V_max), a double-reciprocal plot (Lineweaver-Burk plot) of 1/V versus 1/[S] is often used. usda.gov The x-intercept of this plot is -1/K_m, and the y-intercept is 1/V_max.

Calculating k_cat: The catalytic rate constant, k_cat, is calculated from the equation k_cat = V_max / [E]_t, where [E]_t is the total enzyme concentration.

Catalytic Efficiency: The catalytic efficiency of the enzyme is determined by the k_cat/K_m ratio. tandfonline.com

A study on a thermostable alkaline protease from Bacillus sp. No. AH-101 determined the kinetic constants for the hydrolysis of this compound. tandfonline.com The results are summarized in the table below.

| Kinetic Parameter | Value |

| K_m (mM) | 0.058 |

| k_cat (s⁻¹) | 109.3 |

| k_cat/K_m (s⁻¹mM⁻¹) | 1888.1 |

| Data from a study on a thermostable alkaline protease from Bacillus sp. No. AH-101. tandfonline.com |

Similarly, research on a chymotrypsin-like proteinase from Tenebrio molitor larvae also involved the determination of kinetic parameters, although specific values for this compound were not detailed in the provided context. usda.gov

Applications of Z Ala Ala Leu Pna in Enzyme Characterization and Substrate Specificity Profiling

Classification and Identification of Proteolytic Enzyme Classes (e.g., Serine Proteases) Utilizing Z-Ala-Ala-Leu-pNA as a Probe

This compound serves as a key diagnostic tool for classifying and identifying proteases, most notably certain serine proteases like subtilisin and some elastase-like enzymes. d-nb.infotandfonline.comnih.gov Researchers utilize a panel of chromogenic substrates, including this compound, to create a "fingerprint" of an unknown enzyme's activity. By observing which substrates are hydrolyzed, the enzyme can be assigned to a specific class. biosynth.com

For instance, a study on a recombinant serine proteinase from the hard tick Haemaphysalis longicornis (rHlSP) demonstrated its potent hydrolytic activity against this compound. nih.govsemanticscholar.org This activity, combined with its hydrolysis of other serine protease substrates and its inhibition by specific serine protease inhibitors, confirmed its classification. nih.govsemanticscholar.org Conversely, its lack of activity against substrates for cysteine or aspartic proteases further solidified this identification. nih.gov Similarly, proteases from various Bacillus species have been identified as subtilisin-like based on their strong preference for this compound. tandfonline.comnih.govnih.gov A basic amino acid-specific peptidase from jack bean seeds, however, showed no activity towards this compound, distinguishing it from the serine proteases that cleave this substrate. tandfonline.com

| Substrate | Enzyme Source | Relative Hydrolysis Rate | Enzyme Class Indicated |

| This compound | Haemaphysalis longicornis | High (88.2 µmol/min/mg) nih.govsemanticscholar.org | Serine Protease |

| Bz-(DL)-Arg-pNA | Haemaphysalis longicornis | Moderate (31.5 µmol/min/mg) nih.govsemanticscholar.org | Serine Protease (Trypsin-like) |

| Suc-Ala-Ala-Ala-pNA | Haemaphysalis longicornis | Low (18.3 µmol/min/mg) nih.govsemanticscholar.org | Serine Protease (Elastase-like) |

| This compound | Bacillus sp. No. AH-tOt | High tandfonline.com | Serine Protease (Subtilisin-like) |

| Z-Arg-pNA | Bacillus sp. No. AH-tOt | Not Detected tandfonline.com | Not a Trypsin-like Protease |

| This compound | Jack Bean (Canavalia ensiformis) | None tandfonline.com | Not a Subtilisin/Chymotrypsin-like Protease |

This table presents a compilation of findings on substrate hydrolysis by different enzymes to illustrate the use of this compound in enzyme classification. Data is sourced from multiple studies.

Elucidation of Enzyme Substrate Specificity and Binding Site Preferences through this compound Analogues and Related Peptides

To map the active site of a protease and understand its substrate preferences in detail, researchers often use a library of peptide substrates that are variations or analogues of a known substrate like this compound. royalsocietypublishing.orgmarshall.edu This approach involves systematically altering the amino acid sequence and observing the effect on the rate of hydrolysis. royalsocietypublishing.org

By comparing the kinetic parameters (kcat/Km) for the hydrolysis of this compound with related peptides, such as Suc-Ala-Ala-Pro-Leu-pNA or Z-Gly-Gly-Leu-pNA, the influence of amino acids at positions P2, P3, and P4 on substrate binding and catalysis can be determined. tandfonline.com For example, a study on an alkaline protease from Bacillus sp. No. AH-lOl showed that the enzyme rapidly hydrolyzed this compound and Suc-Ala-Ala-Pro-Leu-pNA, suggesting it has an extended substrate-binding site that can accommodate at least five amino acid residues. tandfonline.com The use of libraries of peptide substrates allows for a comprehensive profiling of the structural requirements of the enzyme's active site, providing a detailed map of favored and disfavored amino acids at each subsite. marshall.edunih.gov This information is crucial for understanding the enzyme's biological function and for designing highly specific inhibitors. marshall.edu

Assessment of Enzyme Stability and Denaturation Profiles via this compound Hydrolysis Monitoring

The stability of an enzyme under various environmental conditions is a critical aspect of its characterization. Monitoring the hydrolysis of this compound provides a convenient and continuous assay to assess how factors like pH and temperature affect enzyme activity and stability. nih.govhbdsbio.comscbt.com

By measuring the rate of pNA release at different pH values and temperatures, researchers can determine the optimal conditions for enzyme function. For instance, a subtilisin-like protease from Bacillus amyloliquefaciens showed maximal activity on this compound at pH 8.5-9.0 and 37°C, and was found to be stable within a pH range of 7.2-9.5. nih.gov Similarly, the serine proteinase from H. longicornis exhibited optimal activity at pH 4.0 and 25°C when using this compound as the substrate. nih.govsemanticscholar.orgresearchgate.net Thermal stability studies involve incubating the enzyme at various temperatures for a set period and then measuring its residual activity with this compound to create a denaturation profile. acs.orgnih.gov

| Enzyme | Condition | Value | % Maximal Activity on this compound |

| rHlSP from H. longicornis | pH | 3.0 | ~80% |

| 4.0 | 100% | ||

| 5.0 | ~75% | ||

| 6.0 | ~40% | ||

| Temperature | 15°C | ~60% | |

| 25°C | 100% | ||

| 37°C | ~80% | ||

| 45°C | ~40% | ||

| B. pumilus Subtilisin-like Protease | pH | 7.0 | ~70% |

| 8.0-8.5 | 100% | ||

| 9.5 | ~85% | ||

| 10.0 | ~75% | ||

| Temperature | 20°C | ~65% | |

| 30°C | 100% | ||

| 40°C | ~90% | ||

| 50°C | ~50% |

This table shows the relative activity of two different serine proteases under varying pH and temperature conditions, as measured by the hydrolysis of this compound. The data is adapted from published research findings. nih.govresearchgate.net

Probing Active Site Functional Groups and Catalytic Mechanisms through this compound Interaction Studies

Interaction studies with this compound, particularly in the presence of specific enzyme inhibitors, are instrumental in identifying key functional groups within the active site and elucidating the enzyme's catalytic mechanism. frontiersin.orgthermofisher.com By using inhibitors that target specific amino acid residues (e.g., serine, cysteine), researchers can determine which residues are essential for catalysis.

In the characterization of the H. longicornis serine proteinase, the enzyme's ability to hydrolyze this compound was significantly diminished in the presence of inhibitors specific to serine proteases, such as phenylmethylsulfonyl fluoride (B91410) (PMSF) and leupeptin (B1674832). nih.govsemanticscholar.org However, inhibitors for cysteine proteases (E-64) and aspartic proteases (pepstatin A) had little to no effect. nih.govsemanticscholar.org This pattern of inhibition provides strong evidence that a serine residue is a key component of the enzyme's catalytic machinery, a hallmark of serine proteases. nih.gov Such activity-based probing confirms the enzyme's classification and provides insight into its mechanism of action. thermofisher.com

| Enzyme | Inhibitor | Inhibitor Class | Concentration | % Inhibition of this compound Hydrolysis |

| rHlSP from H. longicornis | Antipain (B1666059) | Serine/Cysteine Protease | 5 µM | ~82% |

| Leupeptin | Serine/Cysteine Protease | 100 µM | ~75% | |

| PMSF | Serine Protease | 1 mM | ~43% | |

| E-64 | Cysteine Protease | 10 µM | ~5% | |

| Pepstatin A | Aspartic Protease | 1 µM | ~0% |

This table summarizes the effects of various protease inhibitors on the activity of rHlSP from H. longicornis, using this compound as the substrate. The data is based on published findings. semanticscholar.org

Research on Z Ala Ala Leu Pna Hydrolysis by Specific Biological Proteases

Proteases from Microbial Systems

Microorganisms are a rich source of proteases with diverse specificities and applications. The substrate Z-Ala-Ala-Leu-pNA has been instrumental in the study of many such enzymes, particularly those belonging to the subtilisin family of serine proteases.

Bacillus Species Proteases (e.g., Bacillus subtilis, Bacillus intermedius, Bacillus amyloliquefaciens): Purification and Characterization of Enzymes Active Towards this compound

Proteases from various Bacillus species are among the most studied enzymes with activity towards this compound. These enzymes are typically extracellular and exhibit alkaline pH optima.

A subtilisin-like serine protease was isolated from the culture of Bacillus subtilis CIR 110. nih.gov This enzyme, purified to homogeneity, has a molecular weight of 28 kDa and an isoelectric point of 8.95. nih.gov It demonstrated strong activity towards this compound, confirming its classification as a subtilisin-like protease. nih.gov The optimal pH for its caseinolytic activity was 10.5, and it showed stability over a broad pH range of 6-12. nih.gov Another subtilisin-like serine proteinase with high fibrinolytic activity was isolated from Bacillus subtilis strain B-2805. The effect of fibrin (B1330869) degradation products on its activity was measured by the rate of hydrolysis of the specific subtilisin substrate this compound. oup.com

From Bacillus intermedius 3-19, a serine proteinase was purified from the culture fluid. medwinpublishers.com This enzyme showed maximum proteolytic activity against this compound at a pH of 9.0. medwinpublishers.com It has a molecular weight of 28 kDa and an isoelectric point of 9.2. medwinpublishers.com The enzyme was identified as a thiol-dependent serine proteinase. medwinpublishers.com Studies on membrane-bound proteases from Bacillus intermedius also revealed fractions capable of hydrolyzing this compound. nih.gov A mutant glutamyl endopeptidase from Bacillus intermedius was also shown to hydrolyze Z-AALE-pNA. biosynth.com

A keratinolytic protease from Bacillus amyloliquefaciens EGY3 has been characterized as an alkalophilic and thermophilic enzyme, with optimal activity at pH 9 and 70°C, respectively. While its broad substrate activity is noted, specific kinetic data using this compound is not detailed in the available research.

| Organism | Enzyme | Molecular Weight (kDa) | Optimal pH | Reference |

|---|---|---|---|---|

| Bacillus subtilis CIR 110 | Subtilisin-like protease | 28 | 10.5 (caseinolytic) | nih.gov |

| Bacillus intermedius 3-19 | Serine proteinase | 28 | 9.0 | medwinpublishers.com |

Fungal Proteases (e.g., Trichoderma harzianum, Cladosporium cladosporioides): Identification and Enzymatic Analysis Using this compound

Fungi are another significant source of proteases that can hydrolyze this compound.

An extracellular protease from the filamentous fungus Trichoderma harzianum was identified and purified. pharmaleads.com The dominant proteinase in the culture medium was active towards this compound, a substrate for subtilisin-like proteases. pharmaleads.comnii.ac.jp This enzyme has a molecular mass of 73 kDa and a pI of 5.35. pharmaleads.com It exhibits two pH optima at 7.5 and 10.0 and is stable in a pH range of 6.0-11.0. pharmaleads.com The optimal temperature for its activity is 40°C. pharmaleads.com Based on its substrate specificity and active center studies, it was classified as a subtilisin-like serine proteinase. pharmaleads.com

In Cladosporium cladosporioides, a major allergen identified as a vacuolar serine protease (Cla c 9) demonstrated proteolytic activity using this compound as a substrate. ugm.ac.id This 36-kDa allergen is a major pan-allergen found in prevalent airborne fungi. ugm.ac.id

| Organism | Enzyme | Molecular Weight (kDa) | Optimal pH | Reference |

|---|---|---|---|---|

| Trichoderma harzianum | Subtilisin-like serine proteinase | 73 | 7.5 and 10.0 | pharmaleads.com |

| Cladosporium cladosporioides | Vacuolar serine protease (Cla c 9) | 36 | Not specified | ugm.ac.id |

Other Bacterial and Fungal Enzymes Exhibiting this compound Hydrolytic Activity

Research has identified other microbial sources of proteases that are active against this compound. A novel subtilisin-like protease from Bacillus pumilus 7P was found to be active against substrates for subtilisins, including this compound. nih.gov This study noted differences in the Km values for the proteinase isolated at different growth stages. nih.gov

Additionally, an extracellular serine protease from Halobacterium halobium was shown to liberate p-nitroaniline from L-pyroglutamyl-L-alanyl-L-alanyl-L-leucine-p-nitroanilide, a similar substrate, indicating a preference for leucine (B10760876) at the cleavage site. uni-hamburg.de

Proteases from Plant Organisms (e.g., Jack Bean): Specificity Investigations with this compound

While plant proteases are numerous, specific studies detailing the hydrolysis of this compound are less common compared to microbial enzymes. A serine protease from the fruits of Cudrania cochinchinensis was tested against a panel of peptidyl-pNA substrates; however, this compound was not among the substrates that were hydrolyzed. nih.gov

Research on proteases from jack bean (Canavalia ensiformis) has focused on various aspects, including the characterization of glycopeptidases and the role of proteases in seed protein mobilization. nih.govpeptide.co.jp While these studies have identified and characterized proteases, direct investigations using this compound as a substrate to define their specificity are not prominently featured in the available literature. One study on germinated jack bean flour utilized Alcalase, a commercial protease preparation from Bacillus licheniformis, for protein hydrolysis, but did not specify the use of this compound for characterization. uni-hamburg.de

Mammalian Proteases (e.g., Neprilysin): Examination of this compound as a Substrate

Neprilysin (NEP), also known as neutral endopeptidase (NEP) or CD10, is a zinc-dependent metalloprotease found in mammals. It is involved in the degradation of a variety of signaling peptides. This compound has been listed as a substrate for neprilysin. pharmaleads.comrsc.org Neprilysin exhibits a preference for cleaving peptides on the amino-terminal side of hydrophobic residues. nih.gov While much of the research on neprilysin focuses on its role in the degradation of amyloid-beta peptides in the context of Alzheimer's disease, its activity on synthetic substrates like this compound is used for its characterization. However, detailed kinetic analyses of this compound hydrolysis by neprilysin are not as extensively documented as for its physiological substrates.

Characterization of Novel or Unclassified Proteases Utilizing this compound

The substrate this compound and its analogs are crucial tools for the characterization of newly discovered proteases. A novel protease from a Streptomyces species was characterized and showed marked hydrolytic activity toward N-Succ-(Ala)₂-Pro-Leu-pNA (Km = 0.92 mM), a substrate with a similar peptide sequence. medwinpublishers.com

Comparative Enzymology: Z Ala Ala Leu Pna Versus Other Synthetic Peptide Substrates

Comparative Analysis of Z-Ala-Ala-Leu-pNA Selectivity with Substrates for Trypsin, Chymotrypsin (B1334515), and Elastase

The selectivity of a protease for a particular substrate is a cornerstone of its biological function. Synthetic chromogenic substrates are crucial tools for probing this selectivity in vitro. This compound, with Leucine (B10760876) at the P1 position (the residue N-terminal to the cleavage site), is primarily designed to assay for chymotrypsin-like or elastase-like proteases that prefer large, hydrophobic residues in their S1 binding pocket. Its selectivity profile becomes clear when compared with canonical substrates for the major classes of serine proteases.

Trypsin and Trypsin-like Proteases : These enzymes exhibit a strong preference for cleaving after positively charged amino acids like Arginine (Arg) or Lysine (Lys) at the P1 position. diva-portal.org Consequently, typical trypsin substrates include Nα-Benzoyl-DL-Arg-p-nitroanilide (BAPNA). eje.cznih.gov Studies on various proteases show that enzymes with strong trypsin-like activity efficiently hydrolyze substrates like BAPNA but show little to no activity towards substrates with hydrophobic residues at P1, such as this compound. tandfonline.com For example, a peptidase from jack bean seeds, which has trypsin-like specificity, did not hydrolyze this compound at all. tandfonline.com

Chymotrypsin and Chymotrypsin-like Proteases : These enzymes preferentially cleave after large, aromatic residues such as Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp). diva-portal.org A classic chymotrypsin substrate is N-Succinyl-Ala-Ala-Pro-Phe-pNA. researchgate.net However, some chymotrypsin-family proteases have broader specificity. Chymotrypsin C (CTRC), for instance, is unique among human chymotrypsins in that it strongly prefers Leucine at the P1 position. nih.gov Its catalytic efficiency (kcat/Km) for a leucyl peptide is at least 10-fold higher than that of other chymotrypsins like CTRB1 and CTRB2. nih.gov This makes this compound a more selective substrate for CTRC than for other chymotrypsins. nih.gov Similarly, a chymotrypsin-like proteinase from the midgut of Tenebrio molitor larvae showed some, albeit low, activity with this compound compared to more classical chymotrypsin substrates. usda.gov

Elastase and Elastase-like Proteases : Pancreatic elastase typically cleaves after small, aliphatic residues like Alanine (Ala), Valine (Val), or Isoleucine (Ile). diva-portal.org A common elastase substrate is N-Succinyl-Ala-Ala-Ala-pNA. tandfonline.comresearchgate.net However, the specificity can be broader. Some proteases, like one from Bacillus sp. No. AH-101, readily hydrolyze both elastase substrates (e.g., Suc-Ala-Ala-Pro-Leu-pNA) and subtilisin substrates like this compound, while showing no activity against trypsin or chymotrypsin substrates. tandfonline.com This overlap suggests that the S1 pocket of this enzyme can accommodate both Alanine and the bulkier Leucine.

The following table summarizes the comparative selectivity of different proteases for this compound and representative substrates for trypsin, chymotrypsin, and elastase.

| Enzyme/Protease Source | This compound Activity | Trypsin Substrate Activity (e.g., BAPNA) | Chymotrypsin Substrate Activity (e.g., Suc-AAPF-pNA) | Elastase Substrate Activity (e.g., Suc-AAA-pNA) | Reference |

| Bacillus sp. No. AH-101 Protease | Rapid Hydrolysis | No Digestion | No Digestion | Rapid Hydrolysis | tandfonline.com |

| Human Chymotrypsin C (CTRC) | High | Not Tested | Low (relative to Leu) | Low (relative to Leu) | nih.gov |

| Human Chymotrypsin B1 (CTRB1) | Low | Not Tested | High (with Phe/Tyr) | Not Tested | nih.gov |

| Haemaphysalis longicornis Serine Proteinase | High (88.2 µmol/min/mg) | Moderate (31.5 µmol/min/mg) | Not Tested | Low (18.3 µmol/min/mg) | semanticscholar.org |

| Aspergillus ochraceus Proteases (AO-1, AO-3) | None | None | None | None | researchgate.net |

| Tenebrio molitor Chymotrypsin-like Proteinase | Low (16.1 µmol/min) | Not Tested | High (9040 µmol/min) | Not Tested | usda.gov |

Evaluation of this compound Sensitivity and Specificity Against Diverse p-Nitroanilide Peptide Sequences

To fully characterize a substrate, its performance must be benchmarked against a panel of alternative sequences. This evaluation helps to establish its sensitivity (ability to detect low levels of enzyme activity, often reflected in a high kcat/Km value) and specificity (preference for one enzyme over others).

This compound is often used to assay for subtilisin-like or certain chymotrypsin-like proteases. tandfonline.compeptide.co.jp Its sensitivity is highly dependent on the specific enzyme being studied. For example, a recombinant serine proteinase from the hard tick Haemaphysalis longicornis hydrolyzed this compound with a very high specific activity of 88.2 µmol/min/mg, significantly greater than its activity on the trypsin substrate Bz-(DL)-Arg-pNA (31.5 µmol/min/mg) or the elastase substrate Suc-Ala-Ala-Ala-pNA (18.3 µmol/min/mg). semanticscholar.org This indicates high sensitivity for this particular enzyme.

In contrast, a study on a chymotrypsin-like proteinase from Tenebrio molitor larvae recorded a very low initial rate of hydrolysis for this compound (16.1 µmol/min) compared to other substrates like Suc-Ala-Ala-Pro-Phe-pNA (9040 µmol/min) and Suc-Ala-Ala-Pro-Leu-pNA (1760 µmol/min), demonstrating low sensitivity in that context. usda.gov

The specificity of this compound is highlighted when tested against a diverse array of proteases. Proteases from the fungus Aspergillus ochraceus showed zero activity towards this compound, while actively hydrolyzing other peptide p-nitroanilides such as H-D-Val-Leu-Lys-pNA and Tos-Gly-Pro-Arg-pNA. researchgate.net This demonstrates the substrate's specificity, as it is not a universal substrate for all serine proteases.

The kinetic parameters in the table below, derived from studies on various enzymes, illustrate the differential sensitivity and specificity profiles.

| Enzyme | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹ M⁻¹) | Reference |

| Bacillus sp. No. AH-101 Protease | Suc-Ala-Ala-Pro-Leu-pNA | 0.28 | 32.8 | 117,143 | tandfonline.com |

| Suc-Ala-Ala-Ala-pNA | 1.10 | 3.4 | 3,091 | tandfonline.com | |

| Suc-Gly-Gly-Phe-pNA | - | - | No Hydrolysis | tandfonline.com | |

| Tenebrio molitor Proteinase | Suc-Ala-Ala-Pro-Phe-pNA | 1.5 | 36.5 | 23,040 | usda.gov |

| Suc-Ala-Ala-Pro-Leu-pNA | 0.5 | 9.7 | 19,400 | usda.gov | |

| Glp-Ala-Ala-Leu-pNA | 2.5 | 4.8 | 1,920 | usda.gov | |

| Human Prostate-Specific Antigen (PSA) | Suc-Ala-Ala-Pro-Phe-pNA | 15.3 | 0.075 | 4.9 | nih.gov |

| Nα-Benzoyl-DL-Arg-pNA | - | - | 1.98 (µM/min/mg)† | nih.gov |

Note: Kinetic data for this compound itself is not always available in comparative tables, but its relative activity is often described qualitatively or via specific activity units. † Activity unit, not a true kinetic constant.

Implications of Comparative Substrate Profiles for Deeper Understanding of Protease Function and Subsite Interactions

Comparative substrate profiling using molecules like this compound is more than a simple screening exercise; it provides profound insights into the fundamental biology of proteases. The interaction between a protease and its substrate is governed by a series of subsites (S4, S3, S2, S1, S1', S2', etc.) in the enzyme's active site, which accommodate the corresponding amino acid residues of the substrate (P4, P3, P2, P1, P1', P2', etc.). upenn.eduembopress.org

By comparing the hydrolysis rates of a panel of substrates with systematic variations in their peptide sequence, researchers can map the preferences of each subsite. For example, comparing the hydrolysis of this compound with Z-Ala-Ala-Phe-pNA directly probes the S1 subsite's preference for an aliphatic (Leu) versus an aromatic (Phe) residue.

These studies reveal several key aspects of protease function:

Defining Specificity Determinants : While the S1 pocket is a primary determinant of specificity (e.g., Asp189 in trypsin conferring a preference for basic P1 residues), interactions at other subsites (S2, S3, S4, etc.) are crucial for fine-tuning substrate recognition and catalytic efficiency. nih.gov The efficient cleavage of this compound by some enzymes but not others, despite all having a hydrophobic P1 residue, points to the importance of the P2 (Ala) and P3 (Ala) residues in fitting into the corresponding S2 and S3 subsites.

Subsite Cooperativity : The binding energy at one subsite can influence binding at another. A favorable interaction at the S2 subsite might compensate for a suboptimal interaction at S1, broadening the enzyme's substrate repertoire. embopress.org Quantitative analysis of diverse substrate profiles allows for the modeling of this cooperativity, providing a more complete picture of how the entire active site works in concert to achieve catalysis. embopress.org

Revealing Evolutionary Relationships and Divergent Functions : Comparing substrate profiles can highlight functional differences between closely related proteases. The distinct preference of human chymotrypsin C for leucine-P1 substrates, unlike other chymotrypsins, is a prime example. nih.gov This specific adaptation allows it to perform a unique physiological role: the protective degradation of human cationic trypsinogen. nih.gov Such findings illustrate how subtle changes in active site architecture, mapped by substrate profiling, lead to divergent biological functions.

Informing Inhibitor and Probe Design : A detailed understanding of subsite preferences is essential for designing potent and selective protease inhibitors or activity-based probes. upenn.edunih.gov By identifying a unique substrate preference—such as a high kcat/Km for this compound—researchers can design inhibitors that specifically target that protease over others with similar primary specificities, which is critical for developing therapeutic agents with minimal off-target effects.

Compound Name Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

| This compound | N-α-Carbobenzoxy-L-Alanyl-L-Alanyl-L-Leucine-p-nitroanilide |

| BAPNA | N-α-Benzoyl-DL-Arginine-p-nitroanilide |

| Suc-Ala-Ala-Pro-Phe-pNA | N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Phenylalanine-p-nitroanilide |

| Suc-Ala-Ala-Ala-pNA | N-Succinyl-L-Alanyl-L-Alanyl-L-Alanine-p-nitroanilide |

| Suc-Ala-Ala-Pro-Leu-pNA | N-Succinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Leucine-p-nitroanilide |

| H-D-Val-Leu-Lys-pNA | D-Valyl-L-Leucyl-L-Lysine-p-nitroanilide |

| Tos-Gly-Pro-Arg-pNA | N-Tosyl-Glycyl-L-Prolyl-L-Arginine-p-nitroanilide |

| Glp-Ala-Ala-Leu-pNA | L-Pyroglutamyl-L-Alanyl-L-Alanyl-L-Leucine-p-nitroanilide |

| Z-Ala-Ala-Phe-pNA | N-α-Carbobenzoxy-L-Alanyl-L-Alanyl-L-Phenylalanine-p-nitroanilide |

| Bz-(DL)-Arg-pNA | N-α-Benzoyl-DL-Arginine-p-nitroanilide |

Advanced Research and Emerging Applications of Z Ala Ala Leu Pna in Proteomics and Enzyme Technology

Utilization of Z-Ala-ala-leu-pNA in Strategies for Enzyme Purification and Isolation

The primary role of this compound in enzyme purification is not as a direct ligand for affinity chromatography but as a crucial component of the activity assay used to track the target enzyme throughout various purification steps. asm.orgresearchgate.net The principle is straightforward: the substrate is cleaved by the protease of interest, releasing p-nitroaniline (pNA), a chromophore that can be easily quantified spectrophotometrically at 405-410 nm. nih.govnih.gov This allows researchers to rapidly determine which fractions from chromatographic separations contain the active enzyme, thereby guiding the purification strategy.

Purification protocols for various proteases illustrate this application. For instance, in the isolation of a subtilisin-like serine proteinase from Bacillus subtilis strain B-2805, this compound was the specific substrate used to measure fibrinolytic activity in fractions obtained after affinity chromatography. researchgate.net Similarly, a serine protease from Halobacterium halobium was purified using bacitracin-Sepharose affinity chromatography, with the activity against Pyr-Ala-Ala-Leu-pNA (a similar substrate) confirming the presence of the enzyme in the purified fractions. asm.org The purification of a chymotrypsin-like protease from the latex of Euphorbia rigida also relied on assaying activity with a chromogenic substrate to monitor the success of the 32-fold purification achieved through acetone (B3395972) precipitation. researchgate.net

While direct affinity chromatography using this compound as the immobilized ligand is not a common strategy, the concept of transition-state analog affinity purification offers a related approach. luc.edu This method uses ligands that mimic the transition state of the substrate, which bind to the enzyme with very high affinity. Although this compound itself is a substrate and not a transition-state analog, its kinetic parameters help inform the design of such potent inhibitors for purification purposes.

Table 1: Examples of Protease Purification Monitored by this compound or Similar Substrates

| Enzyme Source | Protease Type | Purification Method(s) | Role of this compound | Reference |

| Trichoderma harzianum | Subtilisin-like serine proteinase | Ion-exchange chromatography, FPLC | Activity assay to monitor purification | researchgate.net |

| Bacillus intermedius 3-19 | Serine proteinase | Ion-exchange chromatography, FPLC on Mono S | Activity assay to confirm proteolytic activity | frontiersin.org |

| Halobacterium halobium | Serine protease | Affinity chromatography (bacitracin-Sepharose) | Activity assay of purified fractions | asm.org |

| Bacillus subtilis CIR 110 | Subtilisin-like serine protease | Gel filtration, ion-exchange | Substrate specificity testing of purified enzyme | asm.org |

Role of this compound-based Assays in the Discovery and Evaluation of Protease Modulators and Inhibitors

Assays employing this compound are fundamental in the high-throughput screening (HTS) and characterization of protease inhibitors, which are crucial for drug development and understanding enzyme regulation. rsc.org The stability, ease of use, and reliable performance of this substrate make it ideal for screening large libraries of potential drug candidates that modulate protease activity. rsc.org

The methodology is typically a competitive assay where the ability of a test compound to inhibit a specific protease is measured by the reduction in the rate of this compound hydrolysis. For example, the inhibitory effects of various well-characterized proteinase inhibitors on a recombinant serine proteinase from the hard tick Haemaphysalis longicornis (rHlSP) were quantified by measuring the residual enzyme activity against this compound. researchgate.net In this study, inhibitors like antipain (B1666059) and leupeptin (B1674832) showed significant inhibition of rHlSP activity. researchgate.net

Similarly, when characterizing a serine protease from Bacillus subtilis CIR 110, its inhibition by phenylmethanesulfonyl fluoride (B91410) (PMSF), a classic serine protease inhibitor, was confirmed using this compound as the substrate. asm.org The development of activity-based probes (ABPs), often designed for trypsin-like serine proteases, also relies on chromogenic substrates for initial activity validation and inhibitor screening. For instance, the activity of mesotrypsin and its inhibition by a newly developed probe were confirmed by monitoring the turnover of a colorimetric substrate. nih.gov

Table 2: Inhibition of Protease Activity Measured with this compound

| Protease | Source Organism | Inhibitor | Observed Effect | Reference |

| rHlSP (recombinant) | Haemaphysalis longicornis | Antipain (5 µM) | 82% inhibition of activity | researchgate.net |

| rHlSP (recombinant) | Haemaphysalis longicornis | Leupeptin | 43-75% inhibition of activity | researchgate.net |

| rHlSP (recombinant) | Haemaphysalis longicornis | PMSF | 43-75% inhibition of activity | researchgate.net |

| Subtilisin-like protease | Bacillus subtilis CIR 110 | PMSF | Inhibition of activity | asm.org |

Application of this compound in Functional Proteomic Analyses and Enzyme Activity Profiling

While large-scale functional proteomics often employs more sophisticated techniques like activity-based protein profiling (ABPP) with covalent probes, this compound plays a vital role in the foundational characterization and activity profiling of specific enzymes within a proteome. nih.govplantchemetics.orgwikipedia.org ABPP itself uses probes with reactive "warheads" to covalently label active enzymes, allowing for their identification and quantification. nih.govnih.gov However, simple chromogenic substrates like this compound are essential for the initial validation of these probes and for characterizing the substrate specificity of the identified enzymes.

For example, in a study to identify proteolytically resistant proteins in the E. coli proteome, the activity of the protease used for digestion (thermolysin) was monitored over time using a synthetic substrate, ensuring the assay's validity. nih.gov This demonstrates the supporting, yet critical, role of such substrates in broader proteomic experiments.

Furthermore, this compound is frequently used to create an "activity profile" for a newly isolated or recombinant enzyme by testing it against a panel of different synthetic substrates. This helps to classify the enzyme and understand its biological function. A recombinant serine proteinase from the hard tick Haemaphysalis longicornis potently hydrolyzed this compound, yielding a maximum activity of 88.2 µmol/min/mg protein, which helped classify it as a subtilisin/chymotrypsin-like enzyme. researchgate.netresearchgate.net Conversely, a 90-kDa protease isolated from scallop shells showed very low activity (0.08 relative activity) against this compound, indicating it was not a subtilisin-like protease. uni-hamburg.de This comparative profiling is a cornerstone of functional enzyme characterization.

Future Research Avenues for this compound in Biotechnology and Enzyme Engineering

The future utility of this compound lies in its integration with modern biotechnology and enzyme engineering platforms, particularly those requiring high-throughput screening. allozymes.com

Directed Evolution and Enzyme Engineering: Directed evolution is a powerful technique used to create enzymes with novel or improved properties, such as enhanced stability or altered substrate specificity. dcu.ieresearchgate.net This process involves generating large libraries of enzyme variants and screening them for the desired function. The simple, robust, and cost-effective nature of the this compound assay makes it an excellent tool for the high-throughput screening step in directed evolution campaigns aimed at engineering subtilisin-like proteases. researchgate.net For example, it could be used to screen for protease variants with higher activity in non-aqueous solvents or at extreme temperatures.

Development of Advanced Probes and Biosensors: While this compound is a simple substrate, its peptide sequence can serve as a foundation for designing more sophisticated probes. rsc.org Future research could involve modifying the Z-Ala-ala-leu sequence by incorporating fluorophores and quenchers to create FRET (Förster Resonance Energy Transfer) probes, which offer higher sensitivity. researchgate.netresearchgate.net Furthermore, immobilizing this compound or its derivatives onto surfaces, such as nanoparticles or paper strips, could lead to the development of novel biosensors for detecting specific protease activity in complex biological samples or for point-of-care diagnostics. rsc.org

Q & A

Q. What is the standard protocol for using Z-Ala-Ala-Leu-pNA to measure protease activity?

this compound is a chromogenic substrate where cleavage by proteases releases p-nitroaniline (pNA), detectable via spectrophotometry at 405 nm. A typical protocol involves:

- Diluting the enzyme (e.g., subtilisin-like proteases) in a buffer (e.g., Tris-HCl, pH 8.0).

- Preparing the substrate at 0.1–1.0 mM in the same buffer.

- Initiating the reaction by adding the substrate and monitoring absorbance over time.

- Calculating activity using the molar extinction coefficient of pNA (ε = 9,900 M⁻¹cm⁻¹). Controls should include substrate-only and enzyme-only blanks .

Q. How does this compound’s structure influence its specificity for proteases?

The substrate’s tripeptide sequence (Ala-Ala-Leu) and N-terminal benzyloxycarbonyl (Z) group determine its selectivity. For example:

- Subtilisin-like proteases from Bacillus amyloliquefaciens cleave after hydrophobic residues like Leu, making this compound ideal for activity assays .

- Vacuolar serine proteases (e.g., from Cladosporium cladosporioides) may exhibit preference for different sequences, requiring comparative studies to validate substrate suitability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in kinetic data obtained with this compound across studies?

Discrepancies often arise from variations in:

- Enzyme source : Microbial vs. eukaryotic proteases may have divergent catalytic efficiencies.

- Assay conditions : pH, temperature, and ionic strength affect hydrolysis rates.

- Substrate purity : Impurities >5% can skew results (use ≥95% purity as in ). Methodological solution : Standardize assay parameters and validate enzyme activity with a reference substrate. For example, compare this compound’s kinetic constants (kcat/KM) with literature values under identical conditions .

Q. What experimental controls are critical when using this compound in complex biological samples?

In samples with multiple proteases (e.g., cell lysates), include:

- Inhibitor controls : Add protease-class-specific inhibitors (e.g., PMSF for serine proteases) to isolate target enzyme activity.

- Background subtraction : Measure endogenous pNA release in substrate-free reactions.

- Substrate saturation curves : Confirm linearity of absorbance vs. time to ensure substrate excess .

Q. How can researchers optimize this compound concentration to avoid substrate inhibition?

Substrate inhibition occurs at high concentrations due to non-productive binding. To optimize:

- Perform Michaelis-Menten kinetics across a substrate range (0.05–2.0 mM).

- Use nonlinear regression (e.g., GraphPad Prism) to calculate KM and Vmax.

- If inhibition is observed (reduced Vmax at high [S]), use lower concentrations within the linear range .

Data Analysis and Interpretation

Q. How should researchers present this compound-derived data in publications?

Follow APA/MLA guidelines for:

- Tables : Include kinetic parameters (KM, Vmax, kcat) with standard deviations.

- Figures : Show representative time-course plots with error bars (n ≥ 3 replicates).

- Citations : Reference foundational studies using this compound (e.g., ).

Example Table :

| Protease Source | KM (mM) | Vmax (µM/min) | kcat (s⁻¹) |

|---|---|---|---|

| Bacillus amyloliquefaciens | 0.25 ± 0.03 | 12.4 ± 1.1 | 150 ± 10 |

| Cladosporium cladosporioides | 0.41 ± 0.05 | 8.7 ± 0.9 | 95 ± 8 |

Q. What statistical methods are appropriate for comparing protease activities measured with this compound?

Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. For pairwise analysis, Student’s t-test (p < 0.05) is suitable. Ensure normality (Shapiro-Wilk test) and homogeneity of variance (Levene’s test) .

Troubleshooting and Methodological Challenges

Q. Why might this compound yield low signal-to-noise ratios in crude enzyme preparations?

Potential causes:

- Endogenous chromophores : Filter samples to remove particulate matter.

- Competing substrates : Pre-incubate with inhibitors to block non-target proteases.

- Substrate degradation : Prepare fresh solutions in DMSO or buffer to prevent hydrolysis .

Q. How can researchers validate this compound’s specificity for a novel protease?

Combine:

- Inhibitor profiling : Test activity in the presence of class-specific inhibitors.

- Mutagenesis : Modify the protease’s active site and assess cleavage efficiency.

- Structural modeling : Predict substrate binding using tools like AutoDock .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.